3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
Description
The compound 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- (CAS 171011-13-5) is a tetrahydroquinoline derivative featuring a carboximidamide functional group at the 3-position of the quinoline core. Its structure includes two methoxy substituents: one at the 2-position of the quinoline ring and another on the para position of the N-bound phenyl group.
Properties
CAS No. |
171011-13-5 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide |
InChI |
InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20) |
InChI Key |
UWZWPWBLKAMUBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The synthesis typically begins with anthranilic acid derivatives or substituted anilines, which are cyclized to form quinoline or tetrahydroquinoline intermediates. For example, 5,6,7,8-tetrahydroquinoline cores can be prepared by hydrogenation or reduction of quinoline precursors.
Introduction of Methoxy Groups
Methoxy substituents at the 2-position of the quinoline ring and on the phenyl ring are introduced either by using methoxy-substituted starting materials or by methylation reactions (e.g., methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions).
Formation of the Carboximidamide Group
The carboximidamide group at the 3-position is commonly introduced by converting a carboxylic acid or ester intermediate into the corresponding amidine. This can be achieved by:
- Reaction of the quinoline-3-carboxylic acid or ester with amidine reagents such as amidines or by Pinner reaction pathways.
- Alternatively, condensation of quinoline-3-carboxylic acid derivatives with amines under dehydrating conditions to form carboxamides, followed by conversion to carboximidamides.
N-Substitution with 4-Methoxyphenyl Group
The N-substitution on the carboximidamide nitrogen with a 4-methoxyphenyl group is typically achieved by nucleophilic substitution or condensation reactions involving 4-methoxyaniline or its derivatives. This step may involve coupling reagents or catalysts to facilitate amide bond formation.
Optimized Synthetic Route Example
A representative synthetic route, adapted from related quinoline-3-carboxamide syntheses, involves:
| Step | Reaction Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of anthranilic acid derivative to isatoic anhydride | Heat, dehydrating agents | Intermediate stable for further reactions |
| 2 | Methylation of isatoic anhydride to introduce methoxy group | Methyl iodide, base | Selective methylation at 2-position |
| 3 | Condensation with dimethyl malonate to form methyl ester intermediate | Base catalysis | Precursor for amidine formation |
| 4 | Reaction with 4-methoxyaniline to form amide intermediate | Coupling reagents (e.g., dichlorotriphenylphosphorane) | High purity and yield |
| 5 | Conversion of amide to carboximidamide | Amidine reagents or Pinner reaction | Final functional group installation |
This route is favored for its short sequence, use of stable intermediates, and avoidance of expensive or hazardous reagents.
Reaction Conditions and Optimization
- Solvents: Common solvents include methylene chloride, ethanol, or other low boiling point solvents to facilitate reaction control and purification.
- Temperature: Reactions are often conducted at mild to moderate temperatures (room temperature to 80°C) to balance reaction rate and selectivity.
- Coupling Reagents: Dichlorotriphenylphosphorane is frequently used for amide bond formation due to its efficiency and ease of handling.
- Purification: Intermediates and final products are purified by precipitation, filtration, and recrystallization to achieve high purity.
Research Findings on Preparation Efficiency
- The described synthetic methods yield the target compound with high purity and good overall yield.
- The use of stable intermediates such as isatoic anhydride and methyl esters simplifies isolation and reduces side reactions.
- Avoidance of harsh reagents and conditions improves safety and scalability for potential industrial production.
- Alternative methods involving carbodiimide coupling or malonamic acid derivatives are less efficient or produce lower purity products.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| Core formation | Cyclization of anthranilic acid derivatives | Stable intermediates, well-established | Requires precise control of conditions |
| Methoxy introduction | Methylation of hydroxy groups or use of methoxy-substituted precursors | Selective substitution, straightforward | Potential over-methylation |
| Carboximidamide formation | Conversion of esters/amides to amidines via Pinner or amidine reagents | High specificity for functional group | Requires careful reagent handling |
| N-substitution | Coupling with 4-methoxyaniline using coupling reagents | High yield, purity | Cost of coupling reagents |
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
Scientific Research Applications
Biological Activities
Research has indicated that 3-Quinolinecarboximidamide exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, compounds similar to 3-Quinolinecarboximidamide have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Anti-inflammatory Properties : Some derivatives have been tested for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .
- Antiviral Effects : There is emerging evidence suggesting that quinoline derivatives may possess antiviral properties, potentially inhibiting viruses such as HIV .
Case Studies and Research Findings
Several studies have documented the applications and effects of 3-Quinolinecarboximidamide:
Potential Therapeutic Uses
Given its diverse biological activities, 3-Quinolinecarboximidamide is being explored for various therapeutic applications:
- Cancer Therapy : Its antitumor properties suggest potential use in developing new chemotherapeutic agents.
- Anti-inflammatory Drugs : The compound may be useful in creating new treatments for inflammatory diseases.
- Antiviral Treatments : Further research could lead to antiviral medications targeting specific viral infections.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituents, functional groups, and intermolecular interactions.
Structural and Functional Group Comparisons
- Core Structure Differences: The target compound’s tetrahydroquinoline core retains one aromatic benzene ring, whereas the hexahydroquinoline in is fully saturated, likely increasing flexibility. Substituent Effects:
- The 2-methoxy group in the target compound may enhance lipophilicity compared to ’s 4-fluorophenyl group, which introduces electronegativity but reduces steric bulk.
- The carboximidamide group (-C(=NH)NH₂) in the target compound is more basic and polar than the carboxylate ester (-COOCH₃) in or the carboxamide (-CONH₂) in , influencing solubility and hydrogen-bonding capacity .
Hydrogen Bonding and Crystal Packing
- Methoxy groups may participate in weak C-H···O interactions .
- DL-Methyl Derivative : Exhibits N-H···O hydrogen bonds between the amine and carbonyl oxygen, forming 1D chains along the c-axis. The R factor (0.066) indicates moderate refinement quality .
- Thienoquinoline : The 3-amino group likely engages in N-H···N/O bonds, similar to biological active quinoline analogs.
Biological Activity
3-Quinolinecarboximidamide, specifically the compound 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse scientific studies and findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which includes a quinoline ring system fused with a tetrahydro moiety and methoxy substitutions. The structural features are crucial for its biological interactions and potential therapeutic applications.
Biological Activity
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of quinoline derivatives, including the target compound. For instance:
- Cytotoxicity : In vitro studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related compounds demonstrated IC50 values ranging from 0.2 µM to 13 µM against several tumor cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves DNA intercalation and disruption of cell cycle progression. Compounds similar to the target have been shown to increase the proportion of cells in the subG0/G1 phase, suggesting induction of apoptosis .
2. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored:
- Bacterial Inhibition : Some derivatives demonstrated antibacterial activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 62.5 µg/mL .
- Tuberculostatic Activity : Preliminary evaluations indicated that certain quinoline derivatives possess weak tuberculostatic activity against Mycobacterium tuberculosis, with MIC values ranging from 25 to 50 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound:
Case Studies
Several case studies have illustrated the biological activity of quinoline derivatives:
- In Vivo Studies : One notable study demonstrated that a related quinoline derivative significantly inhibited tumor growth in murine models of melanoma, leading to increased survival rates when administered via intraperitoneal injection .
- Combination Therapies : Research into combination therapies involving quinoline derivatives has shown enhanced efficacy when used alongside established chemotherapeutics, suggesting potential roles in multi-drug regimens .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-quinolinecarboximidamide derivatives with methoxy and aryl substituents?
- Methodological Answer : Synthesis typically involves condensation reactions or Pd-catalyzed cross-coupling. For example, quinoline derivatives with methoxyphenyl groups are synthesized via hydrazine hydrate-mediated cyclization (yields ~55–67%) or PdCl₂(PPh₃)₂-catalyzed coupling of boronic acids . For the target compound, a multi-step approach using 5,6,7,8-tetrahydroquinoline precursors and methoxyphenyl isocyanides is plausible, followed by imidamide functionalization. Purification via column chromatography (silica gel, ethanol/hexane gradients) and characterization by NMR/HPLC are critical .
Q. How can structural confirmation be achieved for this compound given limited analytical data?
- Methodological Answer : Use complementary techniques:
- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aryl proton environments.
- HRMS : Verify molecular weight (C₂₀H₂₄N₃O₂, calculated [M+H]⁺: 350.1864).
- IR Spectroscopy : Identify carboximidamide (C=N stretch ~1640–1680 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹) .
Cross-reference with structurally similar quinoline derivatives (e.g., 2-phenylquinoline-4-carboxamides) to resolve ambiguities .
Q. What safety protocols are advised for handling this compound in the absence of toxicity data?
- Methodological Answer : Assume acute toxicity based on structurally related quinolines. Use PPE (nitrile gloves, lab coat), fume hoods for dust/aerosol control, and emergency eyewash stations. Follow protocols for methoxy-substituted aromatic compounds, which may cause skin/eye irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or PCy₃ for cross-coupling steps to enhance efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for imidamide formation.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80–120°C for 1–2 hours) .
Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of 4-methoxyphenyl reagents) to minimize side products .
Q. How should researchers address contradictions in physicochemical property data (e.g., solubility, stability)?
- Methodological Answer :
- Experimental Determination : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Comparative Analysis : Leverage data from analogs (e.g., 2-methoxy-N-arylquinolines) to predict logP and metabolic stability .
Note: Discrepancies may arise from polymorphic forms or residual solvents in crystallized products .
Q. What strategies can resolve conflicting bioactivity results in antimicrobial or receptor-binding assays?
- Methodological Answer :
- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify false negatives.
- Counter-Screening : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Impurity Profiling : Analyze batches with divergent results via LC-MS to rule out contaminants (e.g., unreacted intermediates) .
Reference: Methoxy-substituted quinolines often show variable activity due to steric effects on target engagement .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinase domains).
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- MD Simulations : Assess conformational stability of the tetrahydroquinoline core in aqueous vs. lipid environments .
Experimental validation via SAR studies (e.g., modifying methoxy positioning) is critical .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar quinolinecarboximidamides?
- Root Cause : Polymorphism or residual solvent retention (e.g., ethanol in crystallization).
- Resolution : Perform DSC/TGA to confirm thermal behavior and X-ray crystallography to identify crystal forms. For example, 4-aminoquinoline derivatives show mp variations of 5–10°C depending on recrystallization solvents .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
